molecular formula C16H17NO2S B4549448 4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]morpholine

4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]morpholine

Cat. No.: B4549448
M. Wt: 287.4 g/mol
InChI Key: HNOSOJCPLCGPPO-UHFFFAOYSA-N
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Description

4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]morpholine is a useful research compound. Its molecular formula is C16H17NO2S and its molecular weight is 287.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.09799996 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

4-[(4-Methyl-5-Phenyl-2-Thienyl)Carbonyl]Morpholine derivatives are important intermediates in chemical synthesis, showing potential in various applications due to their unique chemical structures. For instance, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are related compounds, has been established through a rapid and green synthetic method. These derivatives have been found to inhibit tumor necrosis factor alpha and nitric oxide, highlighting their potential in medical and pharmaceutical research (Lei et al., 2017).

Applications in Sensing and Detection

The compound has also found applications in the development of chemosensors for selective identification of highly toxic ions. Novel chemosensors based on similar morpholine derivatives have been developed for the selective recognition of Pd2+ ions. These chemosensors exhibit fluorescence turn-off performances, indicating their potential in environmental monitoring and analytical chemistry (Shally et al., 2020).

Antimicrobial Activity

Related morpholine derivatives, such as 4-(Phenylsulfonyl) morpholine, have shown antimicrobial and modulating activity against a variety of standard and multi-resistant strains of bacteria and fungi. This suggests potential applications of this compound and its derivatives in developing new antimicrobial agents (Oliveira et al., 2015).

Bioactive Compound Development

The structural optimization of morpholine derivatives has led to the discovery of potent bioactive compounds. For example, a morpholine acetal human neurokinin-1 receptor antagonist has been developed, showing significant potential in treating various disorders related to the actions of Substance P. This highlights the therapeutic potential of morpholine derivatives in pharmaceutical research (Hale et al., 1998).

Corrosion Inhibition

Morpholine derivatives have also been investigated for their corrosion inhibition properties, particularly in the protection of carbon steel in natural seawater. This indicates the potential industrial applications of these compounds in materials science and engineering (Amar et al., 2008).

Properties

IUPAC Name

(4-methyl-5-phenylthiophen-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-12-11-14(16(18)17-7-9-19-10-8-17)20-15(12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOSOJCPLCGPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)N2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.